molecular formula C9H11NO2 B15229515 (S)-2-Hydroxy-3-phenylpropanamide CAS No. 69897-47-8

(S)-2-Hydroxy-3-phenylpropanamide

Cat. No.: B15229515
CAS No.: 69897-47-8
M. Wt: 165.19 g/mol
InChI Key: MGFFSFXUXCGTSF-QMMMGPOBSA-N
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Description

(S)-2-Hydroxy-3-phenylpropanamide is an organic compound with the molecular formula C9H11NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-3-phenylpropanamide typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric reduction of 2-oxo-3-phenylpropanoic acid using a chiral reducing agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under controlled temperature and pH conditions to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymes to achieve the desired stereochemistry. Enzymatic reduction of 2-oxo-3-phenylpropanoic acid using specific dehydrogenases can be an efficient and environmentally friendly method. This approach often requires optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxy-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-phenylpropanoic acid or 2-oxo-3-phenylpropanone.

    Reduction: Formation of (S)-2-amino-3-phenylpropanol.

    Substitution: Formation of various substituted derivatives, depending on the reagent used.

Scientific Research Applications

(S)-2-Hydroxy-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The hydroxyl and amide groups play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Hydroxy-3-phenylpropanamide: The enantiomer of (S)-2-Hydroxy-3-phenylpropanamide, with different stereochemistry.

    2-Hydroxy-3-phenylpropanoic acid: Lacks the amide group, but shares the hydroxyl and phenyl groups.

    3-Phenylpropanamide: Lacks the hydroxyl group, but contains the amide and phenyl groups.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its combination of hydroxyl and amide functional groups also provides versatility in chemical reactions and applications.

Properties

CAS No.

69897-47-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(2S)-2-hydroxy-3-phenylpropanamide

InChI

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m0/s1

InChI Key

MGFFSFXUXCGTSF-QMMMGPOBSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)O

Origin of Product

United States

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